![molecular formula C14H17ClO2 B15161761 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane CAS No. 142825-34-1](/img/structure/B15161761.png)
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane is a chemical compound with the molecular formula C12H15ClO2 It is characterized by the presence of a chloropropenyl group attached to a phenoxy oxane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane typically involves the reaction of 3-chloropropene with phenoxy oxane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Industrial production may also involve additional steps such as distillation and solvent recovery to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy oxane compounds.
Applications De Recherche Scientifique
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]ethane
- 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]propane
- 2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]butane
Uniqueness
2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane is unique due to its specific structural features, such as the presence of the oxane ring and the chloropropenyl group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
142825-34-1 |
|---|---|
Formule moléculaire |
C14H17ClO2 |
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
2-[3-(3-chloroprop-1-enyl)phenoxy]oxane |
InChI |
InChI=1S/C14H17ClO2/c15-9-4-6-12-5-3-7-13(11-12)17-14-8-1-2-10-16-14/h3-7,11,14H,1-2,8-10H2 |
Clé InChI |
LEKOSGXIUOCIIG-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=CC(=C2)C=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


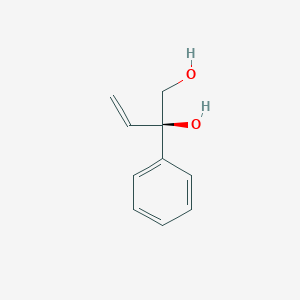
![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
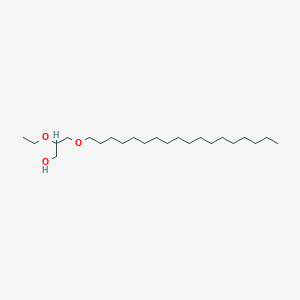
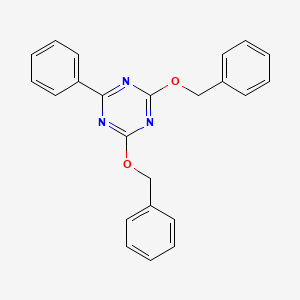
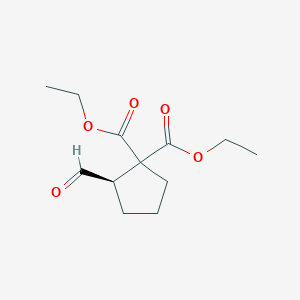
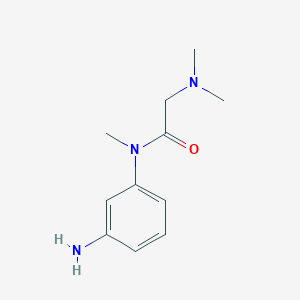
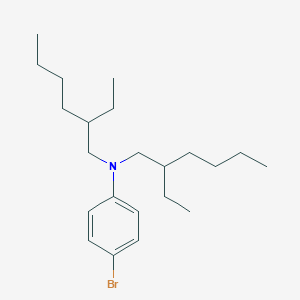
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-methylcyclohexa-2,5-dien-1-one](/img/structure/B15161722.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
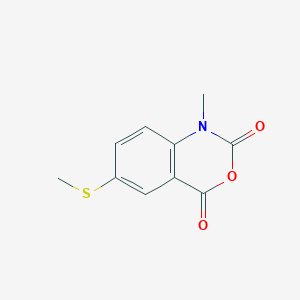
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)

